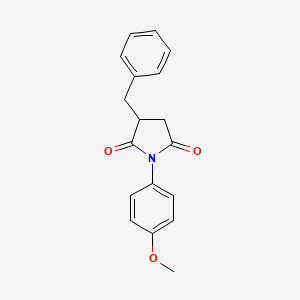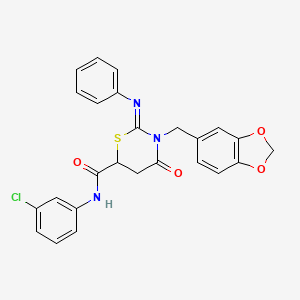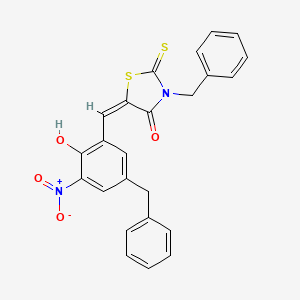![molecular formula C25H28N2O6 B11679067 5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679067.png)
5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({4-[2-(3,4-Dimetilfenoxi)etoxi]-3-etoxi-fenil}metilideno)-1,3-dimetil-1,3-diazinano-2,4,6-triona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-({4-[2-(3,4-Dimetilfenoxi)etoxi]-3-etoxi-fenil}metilideno)-1,3-dimetil-1,3-diazinano-2,4,6-triona implica múltiples pasos. Los materiales de partida suelen incluir 3,4-dimetilfenol, óxido de etileno y otros reactivos que facilitan la formación de las estructuras deseadas de éter y diazinano. Las condiciones de reacción a menudo requieren temperaturas controladas, catalizadores específicos y disolventes para garantizar la formación correcta del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores industriales, sistemas de flujo continuo y técnicas de purificación avanzadas, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
5-({4-[2-(3,4-Dimetilfenoxi)etoxi]-3-etoxi-fenil}metilideno)-1,3-dimetil-1,3-diazinano-2,4,6-triona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en los grupos fenoxi y etoxi.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, a menudo requiriendo temperaturas, disolventes y catalizadores específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
5-({4-[2-(3,4-Dimetilfenoxi)etoxi]-3-etoxi-fenil}metilideno)-1,3-dimetil-1,3-diazinano-2,4,6-triona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-({4-[2-(3,4-Dimetilfenoxi)etoxi]-3-etoxi-fenil}metilideno)-1,3-dimetil-1,3-diazinano-2,4,6-triona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 3-cloro-4-[2-(3,4-dimetilfenoxi)etoxi]-5-metoxibenzaldehído
- 4-[2-(3,5-dimetilfenoxi)etoxi]benzaldehído
Unicidad
5-({4-[2-(3,4-Dimetilfenoxi)etoxi]-3-etoxi-fenil}metilideno)-1,3-dimetil-1,3-diazinano-2,4,6-triona es única debido a su combinación específica de grupos funcionales y sus aplicaciones potenciales en varios campos. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para fines de investigación e industriales.
Propiedades
Fórmula molecular |
C25H28N2O6 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
5-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H28N2O6/c1-6-31-22-15-18(14-20-23(28)26(4)25(30)27(5)24(20)29)8-10-21(22)33-12-11-32-19-9-7-16(2)17(3)13-19/h7-10,13-15H,6,11-12H2,1-5H3 |
Clave InChI |
DYVCLWVQXAJUGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCCOC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11678988.png)
![methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678990.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
![Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate](/img/structure/B11678996.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11679000.png)
![(2E)-2-(hydroxyimino)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B11679001.png)
![N'-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11679007.png)
![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11679011.png)


![(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679039.png)
![3-chloro-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679041.png)


